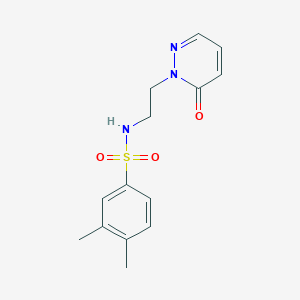

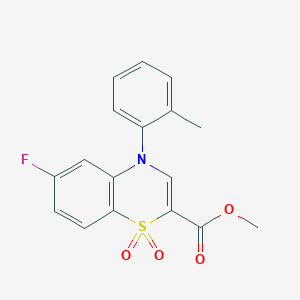

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest due to their potential biological activities. In the papers provided, various sulfonamide compounds have been synthesized through different methods. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, with some compounds showing high-affinity inhibition . Another study reported the synthesis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate, which involved spectroscopic and structural evaluations . Additionally, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and assessed for their biological potential . The synthesis of novel quinolines from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide was also reported, with some derivatives showing anticancer and radioprotective activities . Furthermore, new N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides were synthesized and screened for antibacterial properties . Lastly, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The crystal and molecular-electronic structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined using X-ray single crystal diffraction, revealing that the molecules are organized as molecular crystals with hydrogen bonds of C-H…O type . The structural evaluation of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate was performed using experimental and quantum chemical techniques, which helped in identifying red shifts in vibrational frequencies due to hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by their molecular structure. The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship studies to identify high-affinity inhibitors of kynurenine 3-hydroxylase . The binding energy and Gibbs free energy change for the dimerization reaction of the synthesized pyrrol-2-carboxylate compound were calculated, indicating that the reaction is thermodynamically spontaneous . The synthesis of N-dimethylphenyl substituted derivatives involved reactions with electrophiles in the presence of a base and a polar aprotic solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are key to their potential applications. The non-linear optical (NLO) properties of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate were investigated, revealing significant first hyperpolarizability values, suggesting potential for NLO applications . The antibacterial activity of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides was determined through screening against Gram-positive and Gram-negative bacterial strains . The kinetic investigations of the substitution reactions of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlated with their stereo-chemical characteristics .

科学的研究の応用

Synthesis and Biological Screening of Benzenesulfonamide Derivatives : A study reported the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which were then evaluated for their biological potential against Gram-negative and Gram-positive bacteria, and for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : Another study synthesized compounds with potential antimicrobial activity against various bacteria and fungi, emphasizing the importance of structural modifications in enhancing biological activities (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Antifungal Activity of Novel Triazepines, Pyrimidines, and Azoles : Research into the synthesis of compounds based on 4-toluenesulfonamide demonstrated good antifungal activity, highlighting the potential for developing new antimicrobial agents from sulfonamide derivatives (A. Khodairy, Ali M. Ali, M. El-wassimy, 2016).

Enzyme Inhibition and Molecular Docking Studies of Schiff Bases of Sulfa Drugs : This study synthesized new Schiff bases from sulfamethoxazole/sulfisoxazole and evaluated their effects on enzyme activities, providing insights into their binding interactions and potential therapeutic applications (S. Alyar et al., 2019).

特性

IUPAC Name |

3,4-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-11-5-6-13(10-12(11)2)21(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHWHDLAZAVPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)

![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)

![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)

![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)